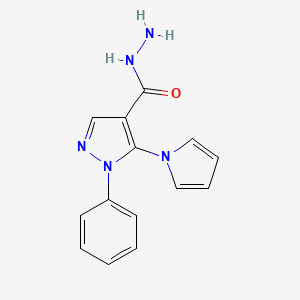

1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide

Vue d'ensemble

Description

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group, a pyrrole ring, and a carbohydrazide moiety

Mécanisme D'action

Target of Action

The primary target of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are involved in inflammation and pain .

Mode of Action

The compound inhibits the action of COX-2, thereby suppressing the production of prostanoids . This inhibition disrupts the normal functioning of the enzyme, leading to a decrease in the production of these inflammatory mediators .

Biochemical Pathways

By inhibiting COX-2, the compound affects the prostanoid biosynthesis pathway . This pathway is responsible for the production of prostanoids, which play key roles in various physiological processes, including inflammation, pain sensation, and fever generation .

Pharmacokinetics

The compound’s effectiveness against its target suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The inhibition of COX-2 by this compound leads to a decrease in the production of prostanoids . This results in reduced inflammation and pain, as these substances are key mediators of these processes .

Analyse Biochimique

Biochemical Properties

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide has been found to inhibit hepatitis C virus replication via suppression of cyclooxygenase-2 . This suggests that it interacts with the enzyme cyclooxygenase-2, which plays a key role in inflammation and pain.

Cellular Effects

In terms of cellular effects, this compound has been shown to inhibit hepatitis C virus replication . This indicates that it can influence cell function, particularly in cells infected with the hepatitis C virus.

Molecular Mechanism

The molecular mechanism of this compound involves the suppression of cyclooxygenase-2, an enzyme involved in inflammation and pain . This suppression leads to the inhibition of hepatitis C virus replication .

Méthodes De Préparation

The synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Analyse Des Réactions Chimiques

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide moiety can be replaced with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields .

Applications De Recherche Scientifique

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide has several scientific research applications:

Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of hepatitis C virus replication by suppressing cyclooxygenase-2.

Biological Research: The compound’s ability to interact with specific molecular targets makes it a valuable tool in studying biological pathways and mechanisms.

Industrial Applications:

Comparaison Avec Des Composés Similaires

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide can be compared with other similar compounds, such as:

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides: These compounds also feature a pyrazole ring with a phenyl and pyrrole substitution but differ in the position and type of functional groups.

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile: This compound has a similar structure but with a nitrile group instead of a carbohydrazide.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

The compound features a pyrazole ring substituted with a phenyl group and a pyrrole moiety, contributing to its unique reactivity and biological profile. Its molecular formula is . The presence of multiple functional groups enhances its interactions with various biological targets.

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties, particularly against the hepatitis C virus (HCV). A study demonstrated that certain derivatives inhibited HCV replication effectively without causing cellular toxicity. The most potent compound showed an EC50 value of 2 nM with a selectivity index greater than 5000, indicating a high level of efficacy and safety .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, derivatives synthesized by Xia et al. displayed significant growth inhibition in various tumor cell lines, with IC50 values ranging from 49.85 µM to lower concentrations depending on the specific derivative tested .

Table 1: Summary of Antitumor Activities

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 49.85 | Induces apoptosis |

| Compound B | NCI-H460 | 0.95 | Autophagy induction |

| Compound C | HT-29 | 0.30 | Inhibits VEGF-induced proliferation |

Anti-inflammatory Activity

The interaction of the compound with cyclooxygenase-2 (COX-2) has been noted as a critical mechanism for its anti-inflammatory effects. By inhibiting COX-2, the compound may reduce inflammation and related pathologies, making it a candidate for further development in inflammatory disease treatments .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Cyclooxygenase Inhibition : The compound's ability to inhibit COX-2 suggests its potential use in treating conditions characterized by excessive inflammation.

- Cannabinoid Receptor Interaction : It has been reported to bind to cannabinoid receptors hCB1 and hCB2, which could lead to various physiological effects depending on the receptor's role in different biological processes .

Case Studies

Several studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Study by Fan et al. : This research focused on derivatives that induced autophagy in A549 cell lines without triggering apoptosis, showcasing the compound's potential for selective cancer therapy .

- Research by Zheng et al. : This study demonstrated that certain derivatives exhibited significant inhibition of lung cancer cell lines, emphasizing their potential as anticancer agents .

Propriétés

IUPAC Name |

1-phenyl-5-pyrrol-1-ylpyrazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O/c15-17-13(20)12-10-16-19(11-6-2-1-3-7-11)14(12)18-8-4-5-9-18/h1-10H,15H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZMPXJTNZMSKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377630 | |

| Record name | 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811745 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

94692-06-5 | |

| Record name | 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.